molecular formula C20H10 B1514484 3,3',5,5'-Tetraethynyl-1,1'-biphenyl CAS No. 189619-31-6

3,3',5,5'-Tetraethynyl-1,1'-biphenyl

Cat. No.: B1514484
CAS No.: 189619-31-6
M. Wt: 250.3 g/mol
InChI Key: RVWOQPYCLALQNB-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetraethynyl-1,1’-biphenyl is a chemical compound with the molecular formula C20H10 . It has a molecular weight of 250.2934 . This compound is used in the research of Covalent Organic Frameworks (COFs) and is considered an important linker in the development of customizable COFs .


Molecular Structure Analysis

The molecular structure of 3,3’,5,5’-Tetraethynyl-1,1’-biphenyl consists of two phenyl rings connected by a single bond, with ethynyl groups attached to the 3 and 5 positions of each ring . The exact spatial configuration of these groups would depend on the specific conditions under which the molecule is observed or used.


Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3’,5,5’-Tetraethynyl-1,1’-biphenyl are not fully detailed in the sources I found. It has a molecular weight of 250.29 . More specific properties such as melting point, boiling point, solubility, and spectral data might be available in specialized chemical databases.

Scientific Research Applications

Sterically Encumbered Systems for Phosphorus Centers

Research has explored the use of tetraarylphenyls as sterically demanding ligands for synthesizing compounds with p-phenylene-bridged phosphorus centers. These compounds exhibit novel materials containing low-coordinate phosphorus centers, demonstrating the potential of "3,3',5,5'-Tetraethynyl-1,1'-biphenyl" derivatives in developing new materials with unique electronic and structural properties (Shah et al., 2000).

Electronic States, Photoluminescence, and Carrier Transport

The compound has been found to significantly impact the electronic states, photoluminescence, and carrier transport properties of materials. Research on 1,1-disubstituted 2,3,4,5-tetraphenylsiloles highlighted their excellent electroluminescent properties, influenced by the steric hindrance and twisted degree of phenyl groups, enhancing photoluminescence efficiency and charge carrier mobility. This suggests applications in organic electronics and optoelectronic devices (Yu et al., 2005).

Metal–Organic Coordination Polymers

The versatility of "this compound" extends to the synthesis of metal–organic coordination polymers with varying structural characteristics and functionalities. Research has demonstrated its role in constructing coordination polymers with distinct luminescent and magnetic behaviors, showcasing the potential for developing advanced functional materials for applications in sensing, catalysis, and magnetic devices (Sun et al., 2013).

Properties

IUPAC Name

1-(3,5-diethynylphenyl)-3,5-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10/c1-5-15-9-16(6-2)12-19(11-15)20-13-17(7-3)10-18(8-4)14-20/h1-4,9-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWOQPYCLALQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#C)C#C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70777838
Record name 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189619-31-6
Record name 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',5,5'-Tetraethynyl-1,1'-biphenyl
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3,3',5,5'-Tetraethynyl-1,1'-biphenyl
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3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Reactant of Route 4
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Reactant of Route 5
3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Reactant of Route 6
3,3',5,5'-Tetraethynyl-1,1'-biphenyl

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